Regioselective Suzuki-Miyaura Coupling: C2 vs. C4 Arylation Preference in 2,4-Dibromopyridine Systems
In Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine scaffolds, mononuclear Pd catalysts exhibit pronounced C2-arylation site-selectivity over C4-arylation [1]. This intrinsic regiochemical preference is governed by the relative electrophilicity of the carbon-bromine bonds, where C2 (proximal to the nitrogen heteroatom) is significantly more reactive than C4. The presence of the 3-fluoro substituent in 2,4-dibromo-3-fluoropyridine further modulates this electronic landscape, enabling chemists to exploit differentiated reactivity for sequential, orthogonal functionalization at the 2- and 4-positions [2].
| Evidence Dimension | Site-selectivity in Suzuki-Miyaura cross-coupling (C2:C4 arylation ratio) |
|---|---|
| Target Compound Data | C2-arylation predominant (exact ratio not reported for 3-fluoro variant; inferred from 2,4-dibromopyridine scaffold behavior) |
| Comparator Or Baseline | 2,4-Dibromopyridine (non-fluorinated): C2:C4 up to 98:2 with C3-symmetric tripalladium clusters; C2-preference with mononuclear Pd catalysts |
| Quantified Difference | Fluorine substitution at C3 alters electron density distribution, potentially modifying the intrinsic C2:C4 selectivity compared to non-fluorinated analog |
| Conditions | Suzuki-Miyaura cross-coupling with phenylboronic acids or pinacol esters; mononuclear Pd precatalysts or C3-symmetric tripalladium clusters (0.5 mol%) |
Why This Matters
The predictable C2>C4 reactivity hierarchy enables sequential, orthogonal functionalization of 2,4-dibromo-3-fluoropyridine—a capability absent in symmetrically substituted pyridines—which is critical for constructing complex heteroaromatic architectures in drug discovery programs.
- [1] Regioselective Suzuki-Miyaura Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. ACS Publications. Published January 24, 2025. View Source
- [2] NFDI4DS. Suzuki-Miyaura (SMCC) of 2,4-dibromopyridine organoboron species: C2-arylation site-selectivity. Available at: https://nfdi-search.nliwod.org/ View Source
